molecular formula C17H14N2O3 B14163978 Ethyl 4-(4-oxo-3,4-dihydrophthalazin-1-yl)benzoate CAS No. 152567-95-8

Ethyl 4-(4-oxo-3,4-dihydrophthalazin-1-yl)benzoate

Cat. No.: B14163978
CAS No.: 152567-95-8
M. Wt: 294.30 g/mol
InChI Key: RJOUBGFUZVHYNA-UHFFFAOYSA-N
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Description

Ethyl 4-(4-oxo-3,4-dihydrophthalazin-1-yl)benzoate is a chemical compound with the molecular formula C16H14N2O3 It is a derivative of phthalazine and benzoate, characterized by the presence of an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-oxo-3,4-dihydrophthalazin-1-yl)benzoate typically involves the reaction of 4-(4-oxo-3,4-dihydrophthalazin-1-yl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, allowing the esterification process to occur, resulting in the formation of the ethyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-oxo-3,4-dihydrophthalazin-1-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4-(4-oxo-3,4-dihydrophthalazin-1-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-oxo-3,4-dihydrophthalazin-1-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interaction with cellular receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate: Similar structure with a benzyl group instead of a benzoate group.

    Ethyl 2,3,5-trifluoro-4-(4-oxo-3,4-dihydropyridin-1(2H)-yl)benzoate: Contains trifluoro groups and a pyridinyl moiety.

Uniqueness

Ethyl 4-(4-oxo-3,4-dihydrophthalazin-1-yl)benzoate is unique due to its specific combination of phthalazine and benzoate moieties, which confer distinct chemical and biological properties.

Properties

CAS No.

152567-95-8

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

ethyl 4-(4-oxo-3H-phthalazin-1-yl)benzoate

InChI

InChI=1S/C17H14N2O3/c1-2-22-17(21)12-9-7-11(8-10-12)15-13-5-3-4-6-14(13)16(20)19-18-15/h3-10H,2H2,1H3,(H,19,20)

InChI Key

RJOUBGFUZVHYNA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=NNC(=O)C3=CC=CC=C32

Origin of Product

United States

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